Nocloprost

Description

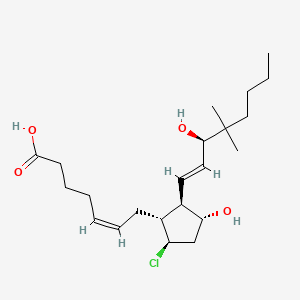

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTOLPMOTZKD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021624 | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79360-43-3 | |

| Record name | Nocloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCLOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nocloprost's Gastric Protection: A Deep Dive into the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a stable synthetic analog of prostaglandin E2 (PGE2), exhibits potent gastroprotective and ulcer-healing properties.[1] Its mechanism of action is of significant interest to researchers developing novel therapies for gastric mucosal injury. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its protective effects on the gastric mucosa, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. This compound's primary action is localized to the gastric mucosa, a feature attributed to its substantial first-pass metabolism in the liver, which limits systemic bioavailability.[1]

Core Mechanism of Action: Receptor-Mediated Signaling

This compound functions as a potent agonist for the prostaglandin E2 receptors, specifically the EP1 and EP3 subtypes.[2][3] These G-protein coupled receptors are expressed on various cells within the gastric mucosa, and their activation by this compound initiates a cascade of intracellular events that collectively enhance mucosal defense.

EP1 Receptor Signaling Pathway

The EP1 receptor is coupled to the Gq protein. Upon activation by this compound, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium levels. This signaling cascade is associated with the modulation of gastric motility.[4]

Caption: this compound-induced EP1 receptor signaling cascade.

EP3 Receptor Signaling Pathway

The EP3 receptor is primarily coupled to the inhibitory G-protein, Gi. Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels is a key mechanism for the antisecretory effect of prostaglandins, as it counteracts the stimulatory signals for gastric acid secretion in parietal cells.

Caption: this compound-induced EP3 receptor signaling cascade.

Physiological Effects of this compound in Gastric Protection

The activation of EP1 and EP3 receptors by this compound translates into several physiological effects that contribute to its overall gastroprotective action.

-

Modulation of Gastric Acid Secretion: At doses that are gastroprotective (50-100 µg in humans), this compound does not significantly affect gastric acid secretion. However, at higher doses (200 µg in humans), it can moderately reduce gastric acid secretion in response to stimuli like pentagastrin and peptone meals by 30-50%. This effect is likely mediated by the EP3 receptor's inhibition of cAMP production in parietal cells.

-

Maintenance of Mucosal Blood Flow: this compound causes a transient increase in gastric mucosal blood flow and, more importantly, prevents the reduction in blood flow induced by necrotizing agents such as 100% ethanol. This maintenance of microcirculation is crucial for delivering oxygen and nutrients to the mucosal cells and for removing toxic metabolites, thereby preventing tissue damage.

-

Effect on Alkaline and Mucus Secretion: While prostaglandins are generally known to stimulate mucus and bicarbonate secretion, this compound has been observed to prevent the increase in gastroduodenal alkaline secretion. This suggests a complex regulatory role. The protective mucus layer, in conjunction with bicarbonate, forms a pH gradient at the epithelial surface, acting as a first line of defense against luminal acid and pepsin.

-

Independence from Nitric Oxide (NO) Pathway: The gastroprotective effect of this compound is not dependent on the nitric oxide (NO) pathway, distinguishing it from other cytoprotective agents like sucralfate.

Quantitative Data on this compound's Protective Efficacy

The gastroprotective potency of this compound has been quantified in various preclinical models. The following tables summarize key data on its efficacy.

Table 1: ID50 Values of Intragastric this compound Against Various Ulcerogenic Agents in Rats

| Ulcerogenic Agent | ID50 (µg/kg) |

| 100% Ethanol | 0.25 |

| Acidified Aspirin (ASA) | 0.58 |

| Acidified Taurocholate | 0.06 |

| Water Immersion/Restraint Stress | 0.12 |

| Data sourced from Konturek et al. (1991) |

Table 2: Effect of this compound on Stimulated Gastric Acid Secretion in Humans

| This compound Dose | Stimulant | % Reduction in Acid Secretion |

| 50-100 µg | Pentagastrin / Peptone Meal | No significant effect |

| 200 µg | Pentagastrin / Peptone Meal | 30-50% |

| Data sourced from Konturek et al. (1991) |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the gastric protective effects of agents like this compound.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used model to assess the cytoprotective properties of a compound.

Protocol:

-

Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.

-

Drug Administration: this compound or the vehicle (control) is administered intragastrically (i.g.) at the desired doses.

-

Induction of Gastric Lesions: 30 minutes after drug administration, 1 mL of 100% ethanol is administered intragastrically to each rat.

-

Evaluation of Gastric Lesions: One hour after ethanol administration, the rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Lesion Scoring: The area of hemorrhagic necrotic lesions in the glandular part of the stomach is measured using planimetry or a scoring system. The protective effect is calculated as the percentage reduction in the mean lesion area of the treated group compared to the control group.

Measurement of Gastric Mucosal Blood Flow (Hydrogen Gas Clearance Method)

This technique provides a quantitative measure of blood flow in the gastric mucosa.

Protocol:

-

Animal Anesthesia: Rats are anesthetized with urethane.

-

Surgical Preparation: A laparotomy is performed, and the stomach is exposed.

-

Electrode Placement: A platinum electrode is gently placed on the surface of the gastric mucosa. A reference electrode is placed subcutaneously.

-

Hydrogen Gas Administration: The animal inhales a hydrogen gas mixture (e.g., 10% H2 in air) for a few minutes until the tissue is saturated.

-

Clearance Measurement: The hydrogen inhalation is stopped, and the desaturation of hydrogen from the tissue is recorded by the platinum electrode. The rate of clearance is proportional to the mucosal blood flow.

-

Blood Flow Calculation: Mucosal blood flow (in mL/min/100g of tissue) is calculated from the clearance curve using the Fick principle.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the gastric cytoprotective effect of this compound.

Caption: Workflow for assessing this compound's gastric cytoprotection.

Conclusion

This compound's mechanism of action in gastric protection is multifaceted, primarily driven by its agonist activity at EP1 and EP3 prostaglandin receptors. This leads to the maintenance of mucosal blood flow, and at higher doses, a moderate reduction in gastric acid secretion. Its efficacy has been demonstrated in various preclinical models of gastric injury. The understanding of its receptor-specific signaling pathways provides a solid foundation for the development of targeted therapies for gastric mucosal protection. Further research to fully elucidate the downstream effectors of this compound-induced signaling in gastric epithelial cells will be beneficial for optimizing its therapeutic potential.

References

- 1. This compound, a unique prostaglandin E2 analog with local gastroprotective and ulcer-healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the EP1 and EP3 Receptor Agonism of Nocloprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), exhibits potent agonist activity at both the EP1 and EP3 receptors. This dual agonism confers a unique pharmacological profile, making it a subject of interest for various therapeutic applications, particularly in gastroenterology for its gastroprotective and ulcer-healing properties.[1] This technical guide provides a comprehensive overview of this compound's interaction with EP1 and EP3 receptors, focusing on quantitative pharmacological data, the underlying signaling pathways, and detailed experimental methodologies for their characterization.

Core Concepts: EP1 and EP3 Receptor Signaling

Prostaglandin E2 receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of PGE2. This compound's activity is centered on two of these receptor subtypes: EP1 and EP3.

EP1 Receptor Signaling: The EP1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades, often leading to cellular contraction and other physiological responses.

EP3 Receptor Signaling: The EP3 receptor is known for its ability to couple to multiple G protein subtypes, leading to more complex signaling outcomes. The most predominant pathway involves coupling to the Gi/o family of G proteins. Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, certain splice variants of the EP3 receptor can couple to Gq, leading to an increase in intracellular calcium, or to G12/13, which activates the Rho signaling pathway involved in cytoskeletal rearrangement and cell migration.

Quantitative Pharmacology of this compound

While this compound is established as a dual EP1 and EP3 receptor agonist, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) at these receptors are not extensively reported in publicly available literature. The following tables summarize the known qualitative activity and provide a template for the type of quantitative data that would be determined through the experimental protocols described in this guide.

Table 1: this compound Binding Affinity at EP1 and EP3 Receptors

| Receptor Subtype | Ligand | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Citation |

| EP1 | This compound | - | - | [3H]-PGE2 | Data Not Available | - |

| EP3 | This compound | - | - | [3H]-PGE2 | Data Not Available | - |

Table 2: this compound Functional Potency at EP1 and EP3 Receptors

| Receptor Subtype | Ligand | Assay Type | Species | Cell Line/Tissue | Readout | EC50 (nM) | Citation |

| EP1 | This compound | Calcium Mobilization | - | - | Intracellular Ca2+ | Data Not Available | - |

| EP3 | This compound | cAMP Inhibition | - | - | Intracellular cAMP | Data Not Available | - |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: EP1 Receptor Signaling Pathway.

References

Nocloprost's Effects on Gastrointestinal Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological effects of nocloprost, a stable prostaglandin E2 (PGE2) analog, on the gastrointestinal (GI) mucosa. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound (9β-chloro-16,16-dimethyl-PGE2) is a synthetic prostaglandin E2 analog characterized by its potent gastroprotective and ulcer-healing properties.[1] Unlike some other prostaglandins, this compound exhibits high local activity in the stomach with minimal systemic bioavailability, making it a targeted therapeutic agent for gastric mucosal injury.[1][2] Its mechanism of action is multifaceted, involving the modulation of various physiological processes that contribute to the maintenance of GI mucosal integrity.

Quantitative Data on this compound's Efficacy

The gastroprotective effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Gastroprotective Activity of this compound in Rat Models [1]

| Experimental Model | Route of Administration | ID50 (µg/kg) |

| 100% Ethanol-Induced Lesions | Intragastric (i.g.) | 0.25 |

| Acidified Aspirin (ASA)-Induced Lesions | Intragastric (i.g.) | 0.58 |

| Acidified Taurocholate-Induced Lesions | Intragastric (i.g.) | 0.06 |

| Water Immersion/Restraint Stress-Induced Lesions | Intragastric (i.g.) | 0.12 |

ID50: The dose required to inhibit lesion formation by 50%.

Table 2: Effects of this compound on Gastric Physiological Parameters in Rats [1]

| Parameter | Dosage Range (µg/kg, i.g.) | Effect |

| Gastric Acid Secretion | 0.01-100 | No effect |

| Intestinal Secretion (Enteropooling) | 0.01-100 | No effect |

| Gastroduodenal Alkaline Secretion | Not specified | Prevents increase |

| Mucosal Blood Flow | Not specified | Transient increase; prevents ethanol-induced decrease |

| Healing of Chronic Gastric Ulcers | Not specified | Accelerated |

| Mucosal Growth | Not specified | Enhanced |

Table 3: Effects of this compound on Gastric Functions in Humans

| Parameter | Dosage | Effect |

| Gastric Acid Secretion (Pentagastrin-stimulated) | 50-100 µg | Ineffective |

| 200 µg | Significant reduction (30-50%) | |

| Intraluminal pH | 100 µg (3x daily) | No significant effect |

| Plasma Gastrin Response (to peptone meal) | 200 µg | Abolished |

| Gastric Emptying | 200 µg | No effect |

Table 4: Protective Effect of this compound Against Aspirin-Induced Injury in Humans

| Parameter | Dosage | Effect |

| Spontaneous Gastric Microbleeding | 100 µ g/dose | Significantly reduced |

| Endoscopic Mucosal Injury (by 2.5g Aspirin) | 100 µ g/dose | Almost completely prevented |

| Salivary Epidermal Growth Factor (EGF) Output | 100 µ g/dose | Significantly increased |

| Plasma Epidermal Growth Factor (EGF) Concentration | 100 µ g/dose | Significantly increased |

Signaling Pathways of this compound (as a PGE2 Analog)

This compound, as a PGE2 analog, is understood to exert its effects through the activation of prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The diverse physiological responses are mediated by different EP receptor subtypes (EP1, EP2, EP3, and EP4) and their downstream signaling cascades.

Caption: PGE2 analog signaling pathways in gastrointestinal mucosal cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to evaluate the gastroprotective effects of this compound.

Ethanol-Induced Gastric Lesions in Rats

This model is widely used to assess the cytoprotective activity of a compound.

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

Drug Administration:

-

The test group receives this compound (e.g., in doses ranging from 0.01 to 10 µg/kg) administered intragastrically (i.g.).

-

The control group receives the vehicle (e.g., 1% carboxymethylcellulose).

-

-

Induction of Lesions: 30 minutes after drug administration, 1 mL of 100% ethanol is administered i.g. to each rat.

-

Evaluation: 1 hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Lesion Scoring: The length and width of the hemorrhagic lesions in the gastric mucosa are measured. The ulcer index is calculated as the sum of the areas of all lesions for each stomach. The percentage of inhibition of ulcer formation by the drug is calculated by comparing the ulcer index of the test group with that of the control group.

Caption: Experimental workflow for the ethanol-induced gastric lesion model.

Stress-Induced Gastric Lesions in Rats (Water Immersion/Restraint)

This model simulates the effects of physiological stress on the gastric mucosa.

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Fasting: Animals are fasted for 24 hours.

-

Drug Administration: this compound or vehicle is administered i.g. 30 minutes before stress induction.

-

Stress Induction: Rats are placed in individual restraint cages and immersed vertically in a water bath at 22°C to the level of the xiphoid process for a period of 4-6 hours.

-

Evaluation: Immediately after the stress period, rats are euthanized, and the stomachs are examined for lesions as described in the ethanol-induced model.

Measurement of Gastric Mucosal Blood Flow

The hydrogen gas clearance method is a common technique for this measurement.

Protocol:

-

Animal Preparation: Rats are anesthetized, and the stomach is exposed via a midline laparotomy.

-

Electrode Placement: A platinum electrode is gently placed on the surface of the gastric mucosa.

-

Hydrogen Gas Inhalation: The animal inhales a gas mixture containing hydrogen.

-

Clearance Measurement: The inhalation is stopped, and the rate at which the hydrogen gas is cleared from the tissue (measured by the electrode) is recorded. This clearance rate is proportional to the mucosal blood flow.

-

Data Analysis: The clearance curve is analyzed to calculate the blood flow in ml/min/100g of tissue.

Conclusion

This compound is a potent, locally acting gastroprotective agent. Its efficacy is attributed to a combination of mechanisms, including the enhancement of mucosal defense factors such as mucus and bicarbonate secretion, maintenance of mucosal blood flow, and acceleration of ulcer healing. The data presented in this guide underscore its potential as a therapeutic agent for various forms of gastric mucosal injury. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for further research and development in this area.

References

Nocloprost: A Technical Guide to a Unique Gastroprotective Prostaglandin E2 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant potential as a gastroprotective and ulcer-healing agent. Chemically identified as 9β-chloro-16,16-dimethyl prostaglandin E2, its unique structural modifications confer high potency and local activity within the gastric mucosa. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound. It includes a detailed summary of its efficacy in various preclinical models, an elucidation of its mechanism of action through the EP1 and EP3 prostaglandin receptors, and detailed experimental protocols for key assays. This document aims to serve as a valuable resource for researchers and professionals involved in the development of novel gastroprotective therapies.

Discovery and Chemical Structure

This compound emerged from research focused on developing stable and potent analogs of endogenous prostaglandins for therapeutic use. While the specific initial discovery details are not extensively publicized, significant early research elucidating its pharmacological profile was conducted at the Institute of Physiology at the Academy of Medicine in Kraków, Poland, in the early 1990s[1][2].

Chemical Name: 9β-chloro-11α,15-dihydroxy-16,16-dimethyl-prosta-5,13-dien-1-oic acid

Molecular Formula: C₂₂H₃₇ClO₄

Molecular Weight: 417.0 g/mol

The chemical structure of this compound is characterized by three key modifications to the parent PGE2 molecule:

-

9β-chloro substitution: The replacement of the hydroxyl group at the C9 position with a chlorine atom in the beta configuration. This modification is crucial for its enhanced stability.

-

16,16-dimethyl group: The addition of two methyl groups at the C16 position. This structural feature is known to prevent metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging the compound's biological half-life.

-

Prostaglandin E backbone: It retains the core prostanoic acid skeleton, which is essential for its interaction with prostaglandin receptors.

A detailed, step-by-step synthesis of this compound has not been widely published. However, its synthesis would be based on established methods for the total synthesis of prostaglandin E2 and its analogs[3][4]. The general approach involves the stereoselective construction of the cyclopentanone ring with the correct stereochemistry for the side chains. The synthesis of the closely related 16,16-dimethyl prostaglandin E2 has been described and involves key steps such as Sharpless epoxidation and two-component coupling using dilithiocyanocuprate technology[5]. The introduction of the 9β-chloro substituent would represent a critical and specific step in the synthetic pathway.

Biological Activity and Efficacy

This compound is a potent gastroprotective agent, demonstrating efficacy in various preclinical models of gastric ulceration. Its activity is primarily localized to the gastric mucosa, with low systemic bioavailability after oral administration.

Gastroprotective Effects

This compound has been shown to dose-dependently prevent the formation of gastric lesions induced by a variety of noxious stimuli in rats. The following table summarizes the 50% inhibitory dose (ID50) values for this compound in different ulcer models.

| Ulcer Induction Model | This compound ID50 (µg/kg, intragastric) | Reference |

| 100% Ethanol | 0.25 | |

| Acidified Aspirin | 0.58 | |

| Acidified Taurocholate | 0.06 | |

| Restraint Stress | 0.12 |

This compound was found to be the most potent orally active compound against rat mucosal damage induced by restraint-cold stress, indomethacin, and ethanol when compared to nileprost, iloprost, and (15S)-15-methyl-PGE2.

Effects on Gastric Secretion and Mucosal Blood Flow

Unlike some other prostaglandin analogs, this compound exhibits a separation of its gastroprotective effects from effects on gastric acid secretion at therapeutic doses.

-

Gastric Acid Secretion: In human studies, this compound at gastroprotective doses (50-100 micrograms) did not significantly affect gastric acid secretion or intraluminal pH. Higher doses (200 micrograms) did show a moderate reduction in pentagastrin- and peptone meal-stimulated acid secretion.

-

Mucosal Blood Flow: this compound alone causes a transient increase in mucosal blood flow and can prevent the decrease in blood flow caused by damaging agents like 100% ethanol.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at specific prostaglandin E receptors (EP receptors). It has been identified as an agonist for the EP1 and EP3 receptors. These G-protein coupled receptors are involved in a variety of cellular signaling pathways.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This pathway is often associated with smooth muscle contraction and ion transport. In the context of gastric protection, EP1 signaling may contribute to the maintenance of mucosal integrity.

Caption: EP1 Receptor Signaling Pathway

EP3 Receptor Signaling

The EP3 receptor is unique in its ability to couple to multiple G-proteins, leading to diverse downstream effects. The primary signaling pathway for EP3 involves coupling to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate various cellular processes, including ion transport and cell proliferation. The EP3 receptor can also couple to Gs (stimulating cAMP production) and G12/13 (activating the Rho pathway), depending on the specific splice variant and cellular context. The Gi-mediated pathway is thought to be particularly important for the cytoprotective effects of prostaglandins.

Caption: EP3 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the gastroprotective effects of this compound, based on common practices in the field.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of a compound against direct necrotizing injury to the gastric mucosa.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Absolute ethanol

-

Oral gavage needles

Procedure:

-

Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

Rats are randomly divided into control and treatment groups (n=6-8 per group).

-

The treatment groups receive this compound at various doses (e.g., 0.01-10 µg/kg) or a reference drug, administered orally via gavage. The control group receives the vehicle.

-

Thirty minutes after treatment, all animals are administered 1 mL of absolute ethanol orally.

-

One hour after ethanol administration, the animals are euthanized by cervical dislocation.

-

The stomachs are removed, opened along the greater curvature, and gently rinsed with saline.

-

The stomachs are then examined for the presence of gastric lesions (hemorrhagic bands) in the glandular region.

-

The ulcer index is calculated by measuring the length of each lesion. The sum of the lengths of all lesions for each stomach is used as the ulcer score.

-

The percentage of inhibition of ulcer formation is calculated for each treatment group relative to the control group.

Caption: Ethanol-Induced Ulcer Experimental Workflow

Aspirin-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs).

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 1% carboxymethyl cellulose)

-

Aspirin (acetylsalicylic acid)

-

Oral gavage needles

Procedure:

-

Animals are fasted for 36 hours prior to the experiment, with free access to water.

-

Rats are randomly divided into control and treatment groups (n=6-8 per group).

-

The treatment groups receive this compound at various doses or a reference drug, administered orally. The control group receives the vehicle.

-

Thirty minutes after treatment, all animals are administered a single oral dose of aspirin (e.g., 200-500 mg/kg), suspended in the vehicle.

-

Four to six hours after aspirin administration, the animals are euthanized.

-

The stomachs are removed, and the gastric contents are collected to measure volume and acidity.

-

The stomachs are opened along the greater curvature, rinsed, and examined for ulcers in the glandular portion.

-

The ulcer index is determined by scoring the number and severity of the lesions.

-

The percentage of inhibition of ulcer formation is calculated for each treatment group relative to the control group.

Conclusion

This compound is a potent and locally acting gastroprotective prostaglandin E2 analog. Its chemical modifications enhance its stability and duration of action. Through its agonist activity at EP1 and EP3 receptors, this compound modulates key signaling pathways involved in maintaining gastric mucosal integrity. The robust preclinical data, demonstrating its efficacy in preventing gastric lesions induced by various agents, underscore its potential as a therapeutic agent for the treatment and prevention of peptic ulcer disease. Further research into its clinical applications and long-term safety profile is warranted.

References

- 1. This compound, a unique prostaglandin E2 analog with local gastroprotective and ulcer-healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on gastric functions in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

Nocloprost and its Impact on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, demonstrates a significant, dose-dependent impact on gastric acid secretion, alongside potent gastroprotective properties. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on gastric acid output, detailing the underlying mechanism of action, experimental protocols from key studies, and quantitative data to support its potential as a therapeutic agent.

Introduction

This compound (9β-chloro-16,16-dimethyl-prostaglandin E2) is a stable analog of prostaglandin E2, investigated for its cytoprotective and ulcer-healing capabilities.[1] Unlike other prostaglandin analogs that primarily focus on potent acid suppression, this compound exhibits a unique profile, offering significant gastroprotection at doses that do not substantially alter gastric acid secretion.[2][3][4] This document synthesizes the available preclinical and clinical data on this compound's effects on gastric acid physiology, providing a technical resource for the scientific community.

Quantitative Data on Gastric Acid Secretion

The effect of this compound on gastric acid secretion has been evaluated in both animal and human studies. The data reveals a dose-dependent inhibitory effect, which is more pronounced at higher concentrations.

Table 1: Effect of this compound on Gastric Acid Secretion in Rats

| Dosage (intragastric) | Effect on Gastric Acid Secretion | Reference |

| 0.01-100 µg/kg | No effect | [1] |

Table 2: Effect of this compound on Stimulated Gastric Acid Secretion in Humans

| Dosage | Stimulant | % Reduction in Acid Secretion | Reference |

| 50 µg | Pentagastrin | Ineffective | |

| 100 µg | Pentagastrin | Ineffective | |

| 200 µg | Pentagastrin | 30-40% | |

| 200 µg | Peptone Meal | 30-50% |

Table 3: Effect of this compound on Intragastric pH in Humans

| Dosage | Dosing Regimen | Effect on Intragastric pH | Reference |

| 100 µg | Three times daily, 30 min before meals | Not significantly affected |

Mechanism of Action

This compound, as a PGE2 analog, is believed to exert its effects on gastric acid secretion through interaction with prostaglandin E receptors (EP) on parietal cells. The primary mechanism for inhibiting acid secretion is likely mediated through the EP3 receptor subtype.

Signaling Pathway

The binding of this compound to the EP3 receptor on the basolateral membrane of parietal cells initiates an inhibitory signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular cyclic AMP (cAMP) levels. Since cAMP is a crucial second messenger for stimulating the H+/K+-ATPase (proton pump), a decrease in its concentration results in reduced proton pump activity and consequently, diminished gastric acid secretion.

References

- 1. This compound, a unique prostaglandin E2 analog with local gastroprotective and ulcer-healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on gastric functions in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Gastric protection by this compound against aspirin damage in humans. Possible role of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Activated by Nocloprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist for the prostaglandin E receptors 1 (EP1) and 3 (EP3).[1][2] Its selective activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades, leading to a range of physiological effects, most notably gastroprotection and ulcer healing.[1][3] This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Core Signaling Pathways

This compound's mechanism of action is centered around the activation of two specific prostanoid receptors:

-

EP1 Receptor: This receptor is coupled to the Gq family of G proteins.

-

EP3 Receptor: This receptor is coupled to the Gi family of G proteins.

The activation of these two pathways leads to divergent downstream cellular responses.

EP1 Receptor-Mediated Signaling (Gq Pathway)

Activation of the EP1 receptor by this compound initiates the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of EP1 activation.

EP3 Receptor-Mediated Signaling (Gi Pathway)

Upon binding of this compound to the EP3 receptor, the inhibitory G-protein (Gi) is activated. The activated α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, leading to the observed cellular response, such as the inhibition of gastric acid secretion and neurotransmitter release.[4]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Gastroprotective Effects of this compound in Rats

| Damaging Agent | This compound ID₅₀ (µg/kg, i.g.) |

| 100% Ethanol | 0.25 |

| Acidified Aspirin (ASA) | 0.58 |

| Acidified Taurocholate | 0.06 |

| Water Immersion/Restraint Stress | 0.12 |

ID₅₀: The dose required to inhibit the formation of gastric lesions by 50%. i.g.: intragastrically.

Table 2: Effect of this compound on Gastric Acid Secretion in Humans

| This compound Dose (µg) | Effect on Pentagastrin-Stimulated Acid Secretion | Effect on Peptone Meal-Stimulated Acid Secretion |

| 50 | Ineffective | Ineffective |

| 100 | Ineffective | Ineffective |

| 200 | Significant reduction | 30-50% reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes a method to measure changes in intracellular calcium concentration following this compound treatment, indicative of EP1 receptor activation.

Materials:

-

Cells expressing the EP1 receptor (e.g., HEK293 cells stably transfected with the human EP1 receptor).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Pluronic F-127.

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

This compound stock solution.

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence by exciting at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: Add this compound at the desired concentrations to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380). Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation, after determining the Rmin, Rmax, and Kd values for the dye in the specific experimental setup.

Measurement of Cyclic AMP (cAMP) Levels

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound through the EP3 receptor.

Materials:

-

Cells expressing the EP3 receptor (e.g., CHO-K1 cells stably transfected with the human EP3 receptor).

-

Forskolin (an adenylyl cyclase activator).

-

This compound stock solution.

-

cAMP assay kit (e.g., ELISA-based or FRET-based).

-

Cell lysis buffer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to confluency. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Adenylyl Cyclase Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the cell lysates. Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound.

Acetylcholine (ACh) Release Assay

This protocol describes a method to measure the inhibition of evoked acetylcholine release by this compound, a downstream effect of EP3 receptor activation in certain neuronal tissues.

Materials:

-

Isolated tissue preparation known to release acetylcholine (e.g., guinea pig ileum myenteric plexus-longitudinal muscle strips).

-

Krebs-Henseleit solution.

-

Stimulation electrodes.

-

[³H]-choline for radiolabeling.

-

Scintillation counter.

-

This compound stock solution.

Procedure:

-

Tissue Preparation and Labeling: Prepare the tissue strips and incubate them with [³H]-choline to label the acetylcholine stores.

-

Superfusion: Mount the labeled tissue in a superfusion chamber and continuously superfuse with Krebs-Henseleit solution.

-

Evoked Release: Stimulate the tissue electrically (e.g., with field stimulation) to evoke the release of [³H]-acetylcholine. Collect the superfusate in fractions.

-

This compound Treatment: Introduce this compound into the superfusion buffer at various concentrations and repeat the electrical stimulation.

-

Radioactivity Measurement: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Calculate the fractional release of [³H]-acetylcholine for each stimulation period. Determine the inhibitory effect of this compound on the evoked release and calculate the IC₅₀ value.

Conclusion

This compound exerts its cellular effects through the distinct activation of EP1 and EP3 receptors, leading to the modulation of the Gq-PLC-Ca²⁺ and Gi-adenylyl cyclase-cAMP signaling pathways, respectively. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this potent prostaglandin E2 analog. Further research is warranted to fully elucidate the downstream targets and integrated cellular responses to this compound in various physiological and pathological contexts.

References

- 1. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative properties and receptor reserve of the IP3 and calcium branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocloprost: A Comprehensive Technical Review of its Therapeutic Potential in Ulcer Management

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Nocloprost, a stable synthetic analog of prostaglandin E2 (PGE2), and its promising role as a therapeutic agent for the prevention and treatment of peptic ulcers. This compound has demonstrated significant gastroprotective and ulcer-healing properties in preclinical and clinical settings. This document outlines the core pharmacological data, details the experimental protocols used in its evaluation, and visualizes the key mechanisms and workflows associated with its study.

Core Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy in various ulcer models.

Table 1: Potency of this compound in Preventing Gastric Lesions in Rats

| Ulcerogenic Agent | Route of Administration | ID50 (µg/kg) |

| 100% Ethanol | Intragastric (i.g.) | 0.25[1] |

| Acidified Aspirin (ASA) | Intragastric (i.g.) | 0.58[1] |

| Acidified Taurocholate | Intragastric (i.g.) | 0.06[1] |

| Water Immersion/Restraint Stress | Intragastric (i.g.) | 0.12[1] |

Table 2: Comparative Effects of this compound and a Reference Prostaglandin Analog

| Parameter | This compound | 16,16-dimethyl PGE2 (dmPGE) |

| Duration of Protective Effect | ~ 8 hours[1] | ~ 6 hours |

| Effect on Gastric Acid Secretion (i.g.) | No effect at 0.01-100 µg/kg | - |

| Effect on Intestinal Secretion (Enteropooling) | No effect | - |

| Acceleration of Chronic Gastric Ulcer Healing | Yes | No |

| Enhancement of Mucosal Growth | Yes | - |

Mechanism of Action: Signaling Pathways

This compound, as a prostaglandin E2 analog, exerts its cytoprotective and ulcer-healing effects by interacting with specific EP receptors on gastric mucosal cells. The primary signaling pathways activated by PGE2 and its analogs are depicted below.

Caption: this compound's signaling cascade in gastric mucosal cells.

Experimental Protocols

The following section details the methodology for a key preclinical experiment used to evaluate the anti-ulcer activity of this compound.

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

1. Animals:

-

Male Wistar rats (200-250g) are used.

-

Animals are housed in cages with wire-mesh floors to prevent coprophagy.

-

Standard laboratory diet and water are provided ad libitum.

-

Rats are fasted for 24 hours before the experiment, with free access to water.

2. Experimental Groups:

-

Group 1 (Control): Vehicle (e.g., saline or distilled water) administered orally.

-

Group 2 (Ulcer Control): Vehicle administered orally, followed by ethanol.

-

Group 3 (Positive Control): A standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg) administered orally.

-

Group 4-X (Test Groups): this compound administered orally at various doses (e.g., 0.01, 0.1, 1, 10 µg/kg).

3. Procedure:

-

Test compounds (vehicle, positive control, or this compound) are administered orally (intragastrically) in a fixed volume (e.g., 1 ml/100g body weight).

-

After 30-60 minutes, absolute ethanol (1 ml/200g body weight) is administered orally to all groups except the normal control group to induce gastric ulcers.

-

One hour after ethanol administration, animals are euthanized by a humane method (e.g., CO2 asphyxiation).

4. Ulcer Assessment:

-

The stomach is immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

-

The stomach is then pinned flat on a board for macroscopic examination.

-

The ulcer index is calculated by scoring the number and severity of lesions. A common scoring system is:

-

0 = No lesion

-

1 = Petechial lesions

-

2 = Lesions < 1 mm

-

3 = Lesions 1-2 mm

-

4 = Lesions 2-4 mm

-

5 = Lesions > 4 mm

-

-

The sum of the scores per stomach constitutes the ulcer index.

-

The percentage of inhibition of ulceration is calculated using the formula: [(Ulcer Index_Control - Ulcer Index_Test) / Ulcer Index_Control] x 100

5. Histopathological Examination (Optional):

-

Stomach tissue samples can be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage.

References

Methodological & Application

Nocloprost Administration in Rat Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for nocloprost in rat models, based on preclinical research. The primary focus of the available literature is on the gastroprotective effects of this compound. Information regarding its specific application in rat glaucoma models is limited; therefore, a general protocol for ocular administration of prostaglandin analogs is provided for reference.

Gastroprotective Effects of this compound in Rats

This compound, a synthetic prostaglandin E2 (PGE2) analog, has demonstrated potent gastroprotective and ulcer-healing properties in various rat models of gastric injury.[1][2] It acts locally to prevent gastric lesions induced by stressors such as ethanol, acidified aspirin, and restraint.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the gastroprotective effects of this compound in rats.

Table 1: Efficacy of Intragastric this compound in Preventing Gastric Lesions

| Inducing Agent | This compound ID₅₀ (µg/kg) | Reference |

| 100% Ethanol | 0.25 | [1] |

| Acidified Aspirin (ASA) | 0.58 | [1] |

| Acidified Taurocholate | 0.06 | |

| Water Immersion/Restraint Stress | 0.12 |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats

| Parameter | Observation | Reference |

| Route of Administration | Intragastric (i.g.), Subcutaneous (s.c.) | |

| Effective Dose Range (i.g.) | 0.01 - 10 µg/kg | |

| Duration of Protective Effect | Approximately 8 hours | |

| Effect on Gastric Acid Secretion (i.g.) | No effect at 0.01-100 µg/kg | |

| Systemic Bioavailability (after i.g. admin) | Very low; metabolized by the liver and excreted into bile |

Experimental Protocols

Protocol 1: Evaluation of Gastroprotective Efficacy of this compound (Intragastric Administration)

This protocol is designed to assess the dose-dependent protective effect of this compound against chemically or stress-induced gastric lesions in rats.

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water)

-

Inducing agent (e.g., 100% ethanol, acidified aspirin)

-

Male Wistar rats (or other appropriate strain)

-

Gavage needles

-

Dissection tools

-

Formalin solution (10%)

-

Stereomicroscope or image analysis software

Procedure:

-

Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.

-

This compound Administration:

-

Prepare stock solutions of this compound in the chosen vehicle.

-

Administer this compound intragastrically (i.g.) at various doses (e.g., 0.01, 0.1, 1, 10 µg/kg) to different groups of rats. A control group should receive the vehicle only.

-

The volume of administration should be consistent across all groups (e.g., 5 ml/kg).

-

-

Induction of Gastric Lesions: 30 minutes after this compound or vehicle administration, induce gastric lesions by intragastric administration of the chosen inducing agent (e.g., 1 ml of 100% ethanol).

-

Euthanasia and Tissue Collection: One hour after the administration of the necrotizing agent, euthanize the rats via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Lesion Assessment:

-

Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

-

Pin the stomach flat on a board and fix in 10% formalin solution.

-

Measure the area of visible hemorrhagic lesions (in mm²) using a stereomicroscope or an image analysis system.

-

-

Data Analysis: Calculate the percentage of inhibition of lesion formation for each dose compared to the vehicle control group. Determine the ID₅₀ (the dose that inhibits lesion formation by 50%).

Protocol 2: Subcutaneous Administration of this compound

This protocol can be used to investigate the systemic effects of this compound on gastric protection.

Procedure:

-

Follow the same animal preparation and lesion induction steps as in Protocol 1.

-

This compound Administration: Administer this compound subcutaneously (s.c.) at the desired doses. The injection site should be in the loose skin on the back of the neck.

-

Proceed with the remaining steps of euthanasia, tissue collection, lesion assessment, and data analysis as described in Protocol 1.

Visualizations

References

- 1. This compound, a unique prostaglandin E2 analog with local gastroprotective and ulcer-healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound, nileprost, iloprost and (15 S)-15-methyl-PGE2 on gastric mucosal damage induced by stress, indomethacin and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comparative Analysis of Intragastric and Subcutaneous Nocloprost Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive comparison of intragastric and subcutaneous administration of Nocloprost, a synthetic prostaglandin E2 (PGE2) analog. This document outlines the current understanding of its pharmacodynamics, pharmacokinetics, and relevant experimental protocols to guide preclinical research and development.

Introduction to this compound

This compound (9β-chloro-16,16-dimethyl-PGE2) is a potent gastroprotective agent. As a stable analog of prostaglandin E2, it exerts its effects by interacting with EP prostaglandin receptors, leading to a cascade of cellular events that protect the gastric mucosa from various insults. The choice of administration route is critical in preclinical studies as it significantly influences the local and systemic effects of the compound. This document focuses on the two common routes for preclinical evaluation: intragastric (i.g.) and subcutaneous (s.c.) administration.

Quantitative Data Summary

A direct comparison of the gastroprotective efficacy of this compound following intragastric and subcutaneous administration has been evaluated in rat models. The following tables summarize the available quantitative data.

Table 1: Gastroprotective Efficacy of this compound in Rats [1]

| Damaging Agent | Administration Route | ID50 (µg/kg) |

| 100% Ethanol | Intragastric | 0.25 |

| Acidified Aspirin | Intragastric | 0.58 |

| Acidified Taurocholate | Intragastric | 0.06 |

| Restraint Stress | Intragastric | 0.12 |

| 100% Ethanol | Subcutaneous | Protective activity observed, but ID50 not reported |

Table 2: Comparative Pharmacokinetic Profile of this compound (Qualitative)

| Parameter | Intragastric Administration | Subcutaneous Administration |

| Systemic Bioavailability | Very low for unchanged drug[1] | Higher systemic exposure expected |

| First-Pass Metabolism | Extensive hepatic metabolism[1] | Bypasses first-pass hepatic metabolism |

| Onset of Action | Rapid local effect on gastric mucosa | Systemic circulation dependent |

| Duration of Action | Protective effect lasts for about 8 hours[1] | Dependent on absorption and clearance rates |

Signaling Pathways of this compound (as a PGE2 Analog)

This compound, being a prostaglandin E2 analog, is expected to exert its cellular effects through the four G-protein coupled prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to distinct signaling pathways, leading to a variety of physiological responses.

Experimental Protocols

The following are detailed protocols for the intragastric and subcutaneous administration of this compound in rats for the evaluation of its gastroprotective effects.

Protocol for Intragastric Administration (Gavage)

Objective: To administer a precise dose of this compound directly into the stomach of a rat.

Materials:

-

This compound solution/suspension in a suitable vehicle (e.g., 1% methylcellulose)

-

Syringes (1-3 mL)

-

Gavage needles (16-18 gauge, with a ball-tip)

-

Animal scale

-

70% ethanol

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours prior to dosing, with free access to water. This ensures an empty stomach for consistent absorption and to prevent drug interaction with food.

-

Dose Calculation: Weigh each rat immediately before dosing to calculate the exact volume of the this compound formulation to be administered based on its body weight.

-

Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger on either side of the head to immobilize it. The body of the rat can be supported against the forearm.

-

Gavage Needle Insertion:

-

Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).

-

Gently open the rat's mouth and insert the gavage needle. Pass the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

-

Administration: Once the needle is in the stomach, administer the this compound solution slowly and steadily.

-

Withdrawal and Observation: After administration, gently withdraw the gavage needle. Return the rat to its cage and monitor for any signs of distress, such as labored breathing.

Protocol for Subcutaneous Administration

Objective: To administer this compound into the subcutaneous space for systemic absorption.

Materials:

-

This compound solution in a sterile vehicle (e.g., sterile saline)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Animal Preparation: No fasting is typically required for subcutaneous administration unless specified by the study design.

-

Dose Calculation: Weigh each rat to determine the correct injection volume.

-

Restraint: Restrain the rat on a flat surface.

-

Injection Site Preparation: The common site for subcutaneous injection is the loose skin over the dorsal (back) area, between the shoulder blades. Swabbing the area with 70% ethanol is optional but good practice.

-

Injection:

-

Pinch the loose skin to form a "tent".

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

-

Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

-

Inject the this compound solution. A small bleb or lump will form under the skin.

-

-

Withdrawal and Observation: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Return the rat to its cage and monitor for any adverse reactions at the injection site.

Protocol for Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of this compound against ethanol-induced gastric damage.

Materials:

-

This compound

-

Vehicle for this compound

-

Absolute ethanol

-

Normal saline

-

Dissecting tools

-

Formalin (10%)

-

Ulcer scoring scale

Experimental Workflow:

Procedure:

-

Animal Groups: Divide fasted rats into several groups:

-

Group 1: Vehicle control (receives vehicle only)

-

Group 2: Negative control (receives vehicle + ethanol)

-

Group 3 onwards: Treatment groups (receive different doses of this compound + ethanol)

-

-

Dosing: Administer this compound or its vehicle via the chosen route (intragastric or subcutaneous).

-

Waiting Period: After a set period (e.g., 30-60 minutes) to allow for drug absorption and action, induce gastric ulcers.

-

Ulcer Induction: Administer absolute ethanol (e.g., 1 mL per rat) orally to all groups except the vehicle control.

-

Sacrifice and Tissue Collection: After a specific time (e.g., 1 hour) following ethanol administration, euthanize the rats. Immediately excise the stomachs.

-

Ulcer Assessment:

-

Open the stomachs along the greater curvature and rinse gently with normal saline.

-

Macroscopically examine the gastric mucosa for lesions. The severity of the ulcers can be scored based on their number and size.

-

For histopathological examination, fix stomach tissues in 10% formalin.

-

Discussion and Conclusion

The choice between intragastric and subcutaneous administration of this compound depends on the specific aims of the research.

-

Intragastric administration is highly effective for local gastroprotection, as demonstrated by the low ID50 values.[1] This route is relevant for studying the direct effects of this compound on the gastric mucosa. However, due to extensive first-pass metabolism, systemic exposure to the parent compound is very low.

-

Subcutaneous administration bypasses the first-pass effect, leading to higher systemic bioavailability. This route is more suitable for investigating the systemic effects of this compound and for studies where a more sustained plasma concentration is desired.

References

Preparing Nocloprost Solutions for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a stable synthetic analog of Prostaglandin E2 (PGE2), is a potent EP1 and EP3 receptor agonist.[1] It has demonstrated significant gastroprotective and ulcer-healing properties in preclinical studies.[1][2] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vivo experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for research purposes.

Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental for its effective use in experimental settings.

| Property | Value |

| Formal Name | 9β-chloro-16,16-dimethyl prostaglandin E2 |

| Synonyms | This compound |

| Molecular Formula | C₂₂H₃₇ClO₄ |

| Molecular Weight | 401.0 g/mol |

| CAS Number | 79360-43-3 |

Solubility Data

The solubility of this compound in various solvents is a critical factor in the preparation of stock and working solutions. The following table summarizes the known solubility of this compound.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~11 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |

| Ethanol | ~16 mg/mL |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |

Data sourced from Cayman Chemical product information.

In Vivo Administration

This compound has been effectively used in animal models to investigate its therapeutic potential. The choice of administration route and vehicle is crucial for drug delivery and bioavailability.

| Parameter | Details |

| Animal Model | Rats[2] |

| Administration Routes | Intragastric (i.g.), Subcutaneous (s.c.)[1] |

| Effective Dose Range (i.g.) | 0.01 - 10 µg/kg |

| Vehicle for PGE2 (analogous) | 4% ethanol in molecular grade water (for intraperitoneal injection) |

| Note on Aqueous Solutions | Prostaglandin solutions in aqueous buffers are unstable and should be prepared fresh. |

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL in Ethanol)

Materials:

-

This compound (crystalline solid)

-

Absolute Ethanol (≥99.5%)

-

Sterile, amber glass vial

-

Calibrated analytical balance

-

Sterile pipette and tips

Procedure:

-

Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

-

Transfer the weighed this compound to a sterile amber glass vial.

-

Add the appropriate volume of absolute ethanol to the vial to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mg of this compound to 1 mL of ethanol.

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution at -20°C. Prostaglandin E2 solutions in ethanol are stable for extended periods at this temperature.

Preparation of this compound Working Solution for In Vivo Administration

Materials:

-

This compound stock solution (1 mg/mL in ethanol)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or sterile saline (0.9% NaCl)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile pipettes and tips

Procedure:

-

On the day of the experiment, thaw the this compound stock solution on ice.

-

Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.

-

In a sterile conical tube, add the required volume of the sterile vehicle (e.g., PBS or saline).

-

While gently vortexing the vehicle, add the calculated volume of the this compound stock solution. The final concentration of ethanol in the working solution should be kept to a minimum to avoid any untoward effects on the animals. For many in vivo experiments, a final ethanol concentration of less than 1% is recommended.

-

Ensure the solution is thoroughly mixed.

-

Use the freshly prepared working solution for in vivo administration immediately. Do not store aqueous solutions of this compound.

Example Dilution Calculation:

To prepare 10 mL of a 1 µg/mL working solution:

-

From the 1 mg/mL (1000 µg/mL) stock solution, you will need: (1 µg/mL * 10 mL) / 1000 µg/mL = 0.01 mL or 10 µL of the stock solution.

-

Add 10 µL of the 1 mg/mL this compound stock solution to 9.99 mL of sterile PBS or saline.

Signaling Pathway of this compound

This compound, as a PGE2 analog, exerts its effects by acting as an agonist at the Prostaglandin E2 receptors EP1 and EP3. These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades.

-

EP1 Receptor: Activation of the EP1 receptor is coupled to the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the signaling pathways activated by this compound.

References

Application Notes and Protocols for Nocloprost in Ethanol-Induced Gastric Lesion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, has demonstrated significant gastroprotective effects in various preclinical models of gastric injury.[1] Its potent cytoprotective properties make it a subject of interest for research into the prevention and treatment of gastric mucosal lesions, particularly those induced by necrotizing agents such as ethanol. These application notes provide detailed protocols for utilizing this compound in an ethanol-induced gastric lesion model in rats, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways involved in its protective mechanism.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preventing ethanol-induced gastric lesions.

Table 1: Dose-Dependent Protective Effect of this compound Against Various Ulcerogens

| Ulcerogen | This compound Administration Route | This compound Dose Range (µg/kg) | ID50 (µg/kg) | Reference |

| 100% Ethanol | Intragastric (i.g.) | 0.01 - 10 | 0.25 | [1] |

| Acidified Aspirin (ASA) | Intragastric (i.g.) | 0.01 - 10 | 0.58 | [1] |

| Acidified Taurocholate | Intragastric (i.g.) | 0.01 - 10 | 0.06 | [1] |

| Water Immersion/Restraint Stress | Intragastric (i.g.) | 0.01 - 10 | 0.12 | [1] |

Table 2: Comparative Efficacy and Properties of this compound

| Parameter | This compound | 16,16-dimethyl PGE2 (dmPGE2) | Reference |

| Duration of Protective Effect | ~ 8 hours | ~ 6 hours | |

| Effect on Gastric Acid Secretion (i.g.) | No effect at 0.01-100 µg/kg | - | |

| Effect on Mucosal Blood Flow | Prevents ethanol-induced decrease | - |

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Lesion Model in Rats

This protocol outlines the procedure for inducing acute gastric lesions in rats using ethanol and assessing the protective effect of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle for this compound (e.g., 1% Tween 80 in saline)

-

Absolute (100%) Ethanol

-

Normal Saline

-

Oral gavage needles

-

Surgical instruments for dissection

-

Formalin (10%) for tissue fixation

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Animal Acclimatization and Fasting:

-

House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week to allow for acclimatization.

-

Fast the animals for 24 hours before the experiment, with free access to water. This ensures the stomach is empty for consistent lesion induction.

-

-

Grouping and Administration of this compound:

-

Divide the rats into experimental groups (n=6-8 per group):

-

Vehicle Control + Ethanol: Administer the vehicle for this compound.

-

This compound + Ethanol: Administer this compound at various doses (e.g., 0.1, 0.25, 0.5, 1.0 µg/kg).

-

Sham Control: Administer vehicle and normal saline instead of ethanol.

-

-

Administer this compound or its vehicle intragastrically (i.g.) using an oral gavage needle. A typical volume is 1 ml/100g body weight.

-

-

Induction of Gastric Lesions:

-

Thirty minutes after the administration of this compound or vehicle, induce gastric lesions by oral gavage of 1 ml of 100% ethanol per rat.

-

-

Euthanasia and Stomach Collection:

-

One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

-

Immediately dissect the abdomen and excise the stomach.

-

-

Lesion Assessment:

-

Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.

-

Pin the stomach flat on a board for macroscopic examination.

-

Photograph or scan the gastric mucosa.

-

Quantify the gastric lesions by measuring the area (in mm²) of the hemorrhagic lesions using image analysis software.

-

The ulcer index can be calculated as the total area of all lesions for each stomach.

-

The percentage of inhibition of lesion formation by this compound can be calculated using the following formula:

-

% Inhibition = [(Ulcer Area in Vehicle Control) - (Ulcer Area in this compound Group)] / (Ulcer Area in Vehicle Control) * 100

-

-

-

Histopathological Examination (Optional):

-

Fix a portion of the stomach tissue in 10% buffered formalin.

-

Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

-

Examine the sections under a microscope to assess the extent of mucosal damage, including necrosis, hemorrhage, and edema.

-

Protocol 2: Assessment of Gastric Mucosal Blood Flow

This protocol can be used to investigate the effect of this compound on gastric mucosal blood flow in the context of ethanol-induced injury.

Materials:

-

As per Protocol 1

-

Laser Doppler Flowmeter

Procedure:

-

Follow steps 1 and 2 of Protocol 1 for animal preparation and this compound administration.

-

Anesthetize the rat with an appropriate anesthetic (e.g., urethane).

-

Perform a laparotomy to expose the stomach.

-

Gently place the probe of the Laser Doppler Flowmeter on the surface of the gastric mucosa to measure blood flow. Record a baseline reading.

-

Administer 100% ethanol as described in Protocol 1.

-

Continuously monitor and record the gastric mucosal blood flow for 60 minutes after ethanol administration.

-

Analyze the data to determine the effect of this compound on preventing the ethanol-induced reduction in mucosal blood flow.

Signaling Pathways and Mechanisms of Action

This compound, as a PGE2 analog, is believed to exert its gastroprotective effects through multiple mechanisms.

Caption: Proposed mechanism of this compound-mediated gastric protection.